1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride
CAS No.: 1220029-91-3
Cat. No.: VC2685933
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220029-91-3 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 1-[4-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-10(15)12-2-4-13(5-3-12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H |
| Standard InChI Key | JMCSQUBMPMXBQT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Introduction
Chemical Identity and Properties
Structural Identification
1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is identified by its CAS No. 1220029-91-3. The compound consists of a phenyl ring with an ethanone group at one position and a pyrrolidinylmethoxy group at the para position, existing as a hydrochloride salt. This structure provides several functional groups that contribute to its chemical and biological properties.
Physical and Chemical Properties
The physical and chemical properties of 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| Appearance | Solid (specific form not specified) |
| Solubility | Enhanced water solubility due to hydrochloride salt form |
| Stability | Improved stability compared to free base form |
| Research Use | For research only, not for human or veterinary use |
The compound's hydrochloride form is particularly significant as it enhances aqueous solubility and stability compared to the free base form, making it more suitable for laboratory experimentation and potential pharmaceutical formulations.
Synthesis Methodologies
Standard Synthetic Pathways
Chemical Reactivity
Functional Group Reactivity
1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride contains several reactive functional groups that can participate in various chemical transformations. The compound can undergo several types of chemical reactions, including:
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Alkylation reactions: The addition of alkyl groups can modify the compound's structure and properties
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Nucleophilic additions to the carbonyl group
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Reduction of the ketone functionality
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Modifications of the pyrrolidine ring
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Substitution reactions at various positions
These chemical transformations are crucial for modifying the compound for specific applications in drug development, allowing researchers to tune its properties and enhance its biological activities.
Stability Considerations
Applications in Medicinal Chemistry
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is essential for optimizing its therapeutic potential. The compound's ability to undergo various chemical modifications makes it particularly valuable for structure-activity relationship studies. Researchers can systematically alter different portions of the molecule to determine which structural features are essential for biological activity.
Key structural elements that may contribute to biological activity include:
Current Research Status and Future Directions
Future Research Avenues
Future research directions for 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride may include:
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Further exploration of its structure-activity relationships
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Development of analogs with enhanced pharmacological properties
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Investigation of specific therapeutic applications based on its biological activities
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Optimization of synthetic routes to improve yield and purity
The versatility of this compound's structure suggests potential for development in multiple therapeutic areas where similar molecules have shown promise.
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